Tetrahydrogestrinone-d4
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Overview
Description
The compound Tetrahydrogestrinone-d4 is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes multiple rings and specific stereochemistry, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrogestrinone-d4 typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the ethyl and hydroxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group will yield a ketone, while reduction of the ketone will regenerate the hydroxy group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system to study the reactivity and stability of polycyclic aromatic hydrocarbons. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between polycyclic aromatic hydrocarbons and biological macromolecules such as DNA and proteins.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of Tetrahydrogestrinone-d4 involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrogestrinone-d4: is similar to other cyclopenta[a]phenanthrene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical reactivity and interactions with biological targets.
Properties
CAS No. |
856893-82-8 |
---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(8S,13S,14S,17S)-13-ethyl-17-hydroxy-17-(1,1,2,2-tetradeuterioethyl)-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1/i2D2,4D2 |
InChI Key |
OXHNQTSIKGHVBH-LACWPDIVSA-N |
SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |
Isomeric SMILES |
[2H]C([2H])C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O |
Canonical SMILES |
CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O |
Origin of Product |
United States |
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